

Synonyms for 1-(2-Furyl)-2-propanone in literature

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Compound of Interest

Compound Name: 2-Furylacetone

Cat. No.: B1296154

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An In-depth Technical Guide to 1-(2-Furyl)-2-propanone for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furyl)-2-propanone, a furan derivative of interest to researchers in various fields, including chemical synthesis and drug development. The document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its known biological context.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is fundamental for research and development. 1-(2-Furyl)-2-propanone is known by several names in the literature. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate exhaustive literature searches.

Table 1: Synonyms and Chemical Identifiers for 1-(2-Furyl)-2-propanone

Category	Identifier	Reference(s)
IUPAC Name	1-(furan-2-yl)propan-2-one	[1]
Common Names	2-Furylacetone, Furfuryl methyl ketone, 2-Acetonifuran, Methyl furfuryl ketone	[1][2]
CAS Registry Number	6975-60-6	[1]
EINECS Number	230-234-0	[2]
FEMA Number	2496	[2]
Other Synonyms	1-(2-Furanyl)-2-propanone, (2-Furyl)-2-propanone, 1-Furyl-2-propanone	[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 1-(2-Furyl)-2-propanone is critical for its application in experimental settings. Table 2 summarizes key quantitative data for this compound.

Table 2: Physicochemical and Spectroscopic Properties of 1-(2-Furyl)-2-propanone

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ O ₂	[1]
Molecular Weight	124.14 g/mol	[1]
Melting Point	28-30 °C	[3]
Boiling Point	179-180 °C (at 760 mmHg)	[3]
Density	1.074-1.080 g/cm ³ (at 25 °C)	[3]
Refractive Index	1.499-1.505 (at 20 °C)	[3]
¹ H NMR (CDCl ₃ , typical shifts)	δ (ppm): ~2.2 (s, 3H, -CH ₃), ~3.8 (s, 2H, -CH ₂ -), ~6.2-7.4 (m, 3H, furan ring protons)	[4][5]
¹³ C NMR (CDCl ₃ , typical shifts)	δ (ppm): ~29 (-CH ₃), ~45 (- CH ₂ -), ~107, 110, 142, 151 (furan ring carbons), ~205 (C=O)	[6][7]
Infrared (IR) Absorption (cm ⁻¹)	~1715 (C=O, ketone), ~3100- 3000 (C-H, aromatic), ~2950- 2850 (C-H, aliphatic)	[8][9][10]
Mass Spectrum (m/z)	Primary fragments at 124 (M ⁺), 81, 53	[11]

Experimental Protocols

Synthesis of 1-(2-Furyl)-2-propanone via Acetoacetic Ester Condensation

This protocol describes a classical and reliable method for the laboratory-scale synthesis of 1-(2-Furyl)-2-propanone.

Materials and Equipment:

- 2-Furfuryl chloride

- Ethyl acetoacetate
- Sodium ethoxide
- Ethanol (absolute)
- Diethyl ether
- Sodium hydroxide (aqueous solution, 10%)
- Sulfuric acid (dilute)
- Anhydrous sodium sulfate
- Standard reflux and distillation glassware
- Magnetic stirrer and heating mantle
- Separatory funnel

Procedure:

- **Enolate Formation:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1 equivalent) in absolute ethanol. To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
- **Alkylation:** Add 2-furfuryl chloride (1 equivalent) dropwise to the solution of the ethyl acetoacetate enolate. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete reaction.
- **Hydrolysis:** After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide and refluxed for 1 hour to hydrolyze the ester.
- **Decarboxylation:** The reaction mixture is cooled in an ice bath and carefully acidified with dilute sulfuric acid. The acidified mixture is then gently heated to facilitate decarboxylation, which is visually monitored by the cessation of CO₂ evolution.

- Purification: The product is extracted with diethyl ether, the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the crude 1-(2-Furyl)-2-propanone is purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and purity assessment of 1-(2-Furyl)-2-propanone.^[11]

Instrumentation and Conditions:

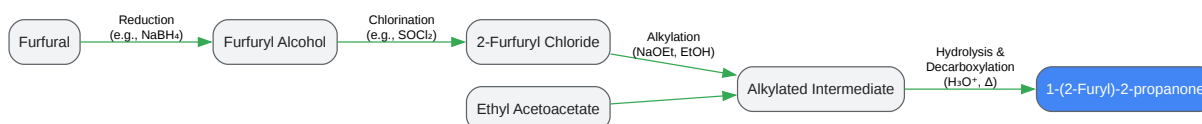
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the purified product in high-purity dichloromethane.

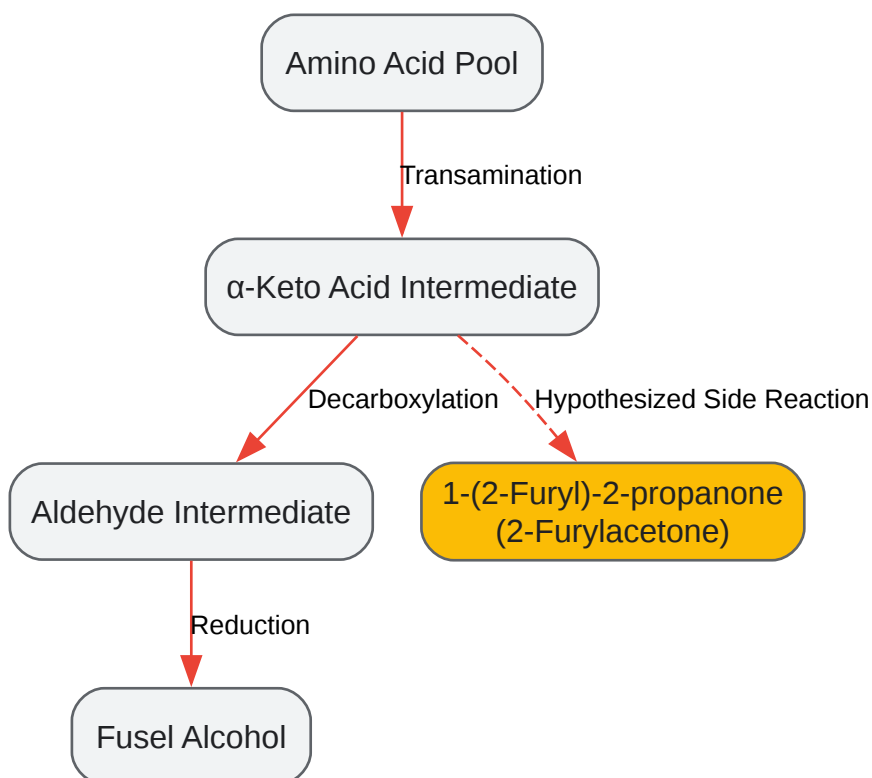
- Injection: Inject 1 μL of the sample into the GC-MS system.
- Data Analysis: Identify the peak corresponding to 1-(2-Furyl)-2-propanone based on its retention time and compare the acquired mass spectrum with a reference spectrum from a database such as NIST.

Visualization of Synthetic and Metabolic Pathways



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Caption: A plausible synthetic route to 1-(2-Furyl)-2-propanone.



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Caption: Hypothesized metabolic context of **2-furylacetone** in *Saccharomyces cerevisiae*.

Biological Context and Relevance

1-(2-Furyl)-2-propanone has been identified as a metabolite in the yeast *Saccharomyces cerevisiae*.^[2] While the exact metabolic pathway leading to its formation is not yet fully elucidated, its presence suggests a potential link to the central carbon and amino acid metabolism of the organism. One plausible hypothesis is its formation as a byproduct of the Ehrlich pathway, which is responsible for the synthesis of fusel alcohols from amino acids.^[12] ^[13] Further investigation into the enzymology and regulation of its biosynthesis could provide valuable insights into yeast metabolism and potentially open avenues for its biotechnological production. For drug development professionals, the furan scaffold present in 1-(2-Furyl)-2-propanone is a common motif in a variety of biologically active molecules, warranting further investigation into the potential pharmacological properties of this specific compound and its derivatives.

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